molecular formula C8H5ClO2S B13426456 S-phenyl 2-chloro-2-oxoethanethioate

S-phenyl 2-chloro-2-oxoethanethioate

Cat. No.: B13426456
M. Wt: 200.64 g/mol
InChI Key: NOWROHUAUVZTLO-UHFFFAOYSA-N
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Description

S-phenyl 2-chloro-2-oxoethanethioate is an organic compound with the molecular formula C8H7ClO2S It is a derivative of thioesters and is characterized by the presence of a phenyl group attached to a thioester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

S-phenyl 2-chloro-2-oxoethanethioate can be synthesized through the reaction of phenylthiol with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SH+ClCH2COClC6H5SCOCH2Cl+HCl\text{C}_6\text{H}_5\text{SH} + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{SCOCH}_2\text{Cl} + \text{HCl} C6​H5​SH+ClCH2​COCl→C6​H5​SCOCH2​Cl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-phenyl 2-chloro-2-oxoethanethioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to produce phenylthioacetic acid and hydrochloric acid.

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used under mild to moderate conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as phenylthioacetamide, phenylthioethanol, or phenylthioethylthiol can be formed.

    Hydrolysis: Phenylthioacetic acid and hydrochloric acid are the primary products.

    Oxidation: Sulfoxides or sulfones are the major oxidation products.

Scientific Research Applications

S-phenyl 2-chloro-2-oxoethanethioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving thioesters, providing insights into biochemical pathways.

    Medicine: Research into its potential as a prodrug or as a building block for drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-phenyl 2-chloro-2-oxoethanethioate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    S-phenyl thioacetate: Similar structure but lacks the chloro group, making it less reactive towards nucleophiles.

    Phenylthioacetic acid: The hydrolyzed product of S-phenyl 2-chloro-2-oxoethanethioate, used in different chemical contexts.

    S-phenyl 2-chloroethanethioate: Similar but lacks the oxo group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a chloro and an oxo group, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its analogs.

Properties

Molecular Formula

C8H5ClO2S

Molecular Weight

200.64 g/mol

IUPAC Name

S-phenyl 2-chloro-2-oxoethanethioate

InChI

InChI=1S/C8H5ClO2S/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H

InChI Key

NOWROHUAUVZTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C(=O)Cl

Origin of Product

United States

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